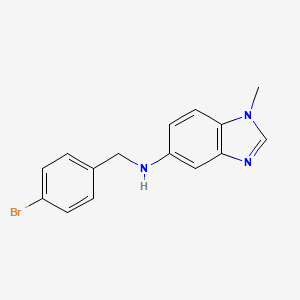

![molecular formula C19H19NO3S B5563858 3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)

3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains an ethoxyphenyl group and a propanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a pyrrole ring and a thiophene ring, which are both five-membered aromatic rings . The ethoxyphenyl group is attached to the 1-position of the pyrrole ring, and the propanoic acid group is attached to the 3-position of the pyrrole ring .Chemical Reactions Analysis

As an organic compound, “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” can undergo various chemical reactions. For example, the propanoic acid group can participate in esterification reactions with alcohols, forming esters . The aromatic rings in the molecule can also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” would depend on its molecular structure. For example, the presence of the propanoic acid group suggests that the compound would be acidic . The aromatic rings in the molecule could contribute to its stability and possibly its reactivity .Applications De Recherche Scientifique

Green Chemistry Applications

The study by Trejo-Machin et al. (2017) explores phloretic acid, a phenolic compound that can enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for benzoxazine-related applications. This approach could potentially apply to the synthesis or modification of compounds similar to the one , providing a pathway to materials with desirable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Electronic and Solar Cell Applications

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole backbone, similar to pyrrolic and thiophene structures found in the compound of interest, suggest potential applications in enhancing solar cell efficiency (Hu et al., 2015).

Electrochromic Devices

Koyuncu and Koyuncu (2018) developed a new electroactive monomer for electrochromic devices, which undergoes reversible color changes suitable for adaptive camouflage. The synthesis and application of such polymers demonstrate the potential of pyrrolic and thiophene compounds in developing materials for electrochromic devices and adaptive camouflage materials (Koyuncu & Koyuncu, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2-ethoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-17-7-4-3-6-15(17)20-14(10-12-19(21)22)9-11-16(20)18-8-5-13-24-18/h3-9,11,13H,2,10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPDNDVQPVVJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CS3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide](/img/structure/B5563784.png)

![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)

![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)

![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)

![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5563844.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)

![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)

![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)